molecular formula C31H57NO5 B588152 Octyl Orlistat CAS No. 1243011-56-4

Octyl Orlistat

Cat. No.: B588152
CAS No.: 1243011-56-4
M. Wt: 523.799
InChI Key: QYVBRBCSILZWFP-DZUOILHNSA-N
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Description

Octyl Orlistat is a derivative of Orlistat, a well-known lipase inhibitor used primarily for the treatment of obesity. Orlistat works by preventing the absorption of fats from the human diet by inhibiting the enzymes that break down fats in the gastrointestinal tract. This compound is a modified version of Orlistat, where an octyl group is introduced to enhance its properties.

Mechanism of Action

Target of Action

Octyl Orlistat primarily targets gastric and pancreatic lipases . These lipases play a crucial role in the digestion of dietary fat by breaking down triglycerides into absorbable free fatty acids and monoglycerides .

Mode of Action

This compound acts by binding covalently to the serine residue of the active site of gastric and pancreatic lipases . When administered with fat-containing foods, this compound partially inhibits the hydrolysis of triglycerides, thus reducing the subsequent absorption of monoacylglycerides and free fatty acids .

Biochemical Pathways

The inhibition of lipase enzymes by this compound affects the metabolism of dietary fats . The compound prevents the breakdown of triglycerides into absorbable free fatty acids and monoglycerides . This results in a decrease in the absorption of dietary fats, thereby reducing caloric intake .

Pharmacokinetics

This compound exhibits minimal absorption, making it primarily excreted via the feces . Accumulation of this compound is minimal in both short-and long-term studies . Because this compound is minimally absorbed, it has a generally favorable drug-interaction profile .

Result of Action

The primary result of this compound’s action is the reduction of dietary fat absorption , which aids in weight reduction and maintenance . By inhibiting the absorption of dietary fats, this compound reduces caloric intake, which can lead to weight loss .

Action Environment

The action of this compound is influenced by the presence of dietary fats in the gastrointestinal tract. The compound’s efficacy in inhibiting fat absorption is dependent on the presence of fat in the diet . Therefore, the environment, specifically the diet of the individual, plays a significant role in the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Octyl Orlistat interacts with various enzymes and proteins in biochemical reactions. It is a potent inhibitor of fatty acid synthase (FAS), a key lipogenic enzyme . By inhibiting FAS, this compound reduces the synthesis of fatty acids, thereby affecting lipid metabolism .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. It induces cell-cycle arrest at the G1 phase in a dose- and time-dependent manner and triggers apoptosis via the activation of caspase-3 . It also enhances inflammatory reactions in the intestine . Furthermore, this compound has demonstrated anti-tumor activity in various cancer models, including ovarian and colorectal cancers .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It inhibits the activity of FAS, thereby reducing the synthesis of fatty acids . This inhibition leads to a decrease in the availability of fatty acids for various cellular processes, including energy production and cell membrane synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability and long-term effects on cellular function. It effectively decreased body weight in obese mice and inhibited tumor growth in various models over time . Furthermore, it has been found to have good stability after 3 months of storage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been shown to effectively decrease body weight and inhibit tumor growth in obese mice at a dose of 500 μM

Metabolic Pathways

This compound is involved in the metabolic pathway of fatty acid synthesis. By inhibiting FAS, it affects the synthesis and metabolism of fatty acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octyl Orlistat involves the modification of the Orlistat molecule by introducing an octyl group. The process typically starts with the preparation of Orlistat, which is synthesized from lipstatin, a natural product isolated from the bacterium Streptomyces toxytricini. The key steps include:

    Hydrogenation: Lipstatin is hydrogenated to produce Orlistat.

    Octylation: The Orlistat molecule is then reacted with an octylating agent under controlled conditions to introduce the octyl group.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves:

    Fermentation: Culturing Streptomyces toxytricini to produce lipstatin.

    Extraction and Purification: Isolating lipstatin from the fermentation broth.

    Chemical Modification: Hydrogenating lipstatin to produce Orlistat, followed by octylation to obtain this compound.

Chemical Reactions Analysis

Types of Reactions

Octyl Orlistat undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bonds in this compound can be hydrolyzed under acidic or basic conditions.

    Oxidation: The octyl group can undergo oxidation reactions, leading to the formation of various oxidized products.

    Substitution: The octyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic solutions are used to hydrolyze the ester bonds.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed

    Hydrolysis: Produces fatty acids and alcohols.

    Oxidation: Produces oxidized derivatives of this compound.

    Substitution: Produces substituted derivatives with different functional groups.

Scientific Research Applications

Octyl Orlistat has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study lipase inhibition and enzyme kinetics.

    Biology: Investigated for its effects on lipid metabolism and fat absorption in biological systems.

    Medicine: Explored for its potential use in treating obesity and related metabolic disorders.

    Industry: Used in the development of weight-loss supplements and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Orlistat: The parent compound, used widely for obesity treatment.

    Lipstatin: The natural product from which Orlistat is derived.

    Cetilistat: Another lipase inhibitor with a different chemical structure but similar mechanism of action.

Uniqueness

Octyl Orlistat is unique due to the introduction of the octyl group, which enhances its lipophilicity and potentially its efficacy. This modification may also alter its pharmacokinetic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

[(2S)-1-[(2S,3S)-3-octyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H57NO5/c1-5-7-9-11-13-14-15-16-18-20-26(36-31(35)28(32-24-33)22-25(3)4)23-29-27(30(34)37-29)21-19-17-12-10-8-6-2/h24-29H,5-23H2,1-4H3,(H,32,33)/t26-,27-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVBRBCSILZWFP-DZUOILHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCCCC)OC(=O)C(CC(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCCCC)OC(=O)[C@H](CC(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H57NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60858246
Record name (2S)-1-[(2S,3S)-3-Octyl-4-oxooxetan-2-yl]tridecan-2-yl N-formyl-L-leucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243011-56-4
Record name (2S)-1-[(2S,3S)-3-Octyl-4-oxooxetan-2-yl]tridecan-2-yl N-formyl-L-leucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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